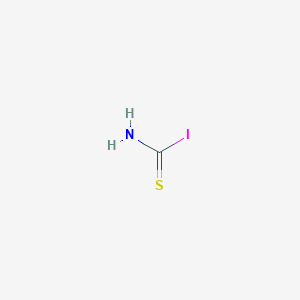
Carbamothioyl iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carbamothioyl iodide is an organosulfur compound that contains a carbon-sulfur (C-S) bond and an iodine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
Carbamothioyl iodide can be synthesized through a catalytic route involving isocyanides, elemental sulfur, and aryl iodides. The reaction involves two consecutive C-S bond formations and proceeds through an iminium species . Another method involves the copper-catalyzed thiocarboxamidation of aryl iodides .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
Carbamothioyl iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert this compound to thiols or other sulfur-containing compounds.
Substitution: The iodine atom can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be used under mild conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Carbamothioyl iodide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other organosulfur compounds and as a reagent in various organic reactions.
Medicine: Some derivatives of this compound are investigated for their potential therapeutic properties, such as anticancer and antimicrobial activities.
Mechanism of Action
The mechanism of action of carbamothioyl iodide involves its interaction with molecular targets through the formation of C-S bonds. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. In biological systems, its derivatives may interact with enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Carbamothioyl iodide can be compared with other similar compounds, such as:
Thiourea: Both compounds contain sulfur and can form C-S bonds, but thiourea lacks the iodine atom.
Thioacetamide: Similar to this compound, thioacetamide contains a C-S bond but has different reactivity and applications.
Sulfonamides: These compounds also contain sulfur and are used in various chemical and biological applications, but they have a different structural framework.
Properties
CAS No. |
60253-81-8 |
|---|---|
Molecular Formula |
CH2INS |
Molecular Weight |
187.01 g/mol |
IUPAC Name |
carbamothioyl iodide |
InChI |
InChI=1S/CH2INS/c2-1(3)4/h(H2,3,4) |
InChI Key |
SXDFCRJNKXIHAJ-UHFFFAOYSA-N |
Canonical SMILES |
C(=S)(N)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















